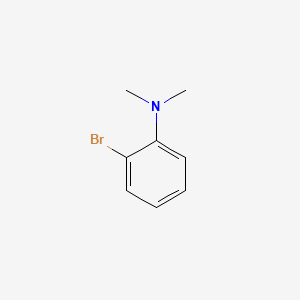
2-ブロモ-N,N-ジメチルアニリン
概要
説明
2-Bromo-N,N-dimethylaniline, also known as 2-bromo-N-methyl-N-methylaniline, is an organic compound with the chemical formula C8H11BrN. It is a colorless, crystalline solid with a melting point of 86 °C and a boiling point of 175 °C. This compound is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
科学的研究の応用
ビス[(2-ジメチルアミノ)フェニル]アミンの合成
2-ブロモ-N,N-ジメチルアニリンは、ビス[(2-ジメチルアミノ)フェニル]アミンの合成に使用できます . この化合物は、複数段階の反応手順によって合成されます .
2-(N,N-ジメチルアミノフェニル)-ビス(ジエチルアミノ)ホスフィンの合成
2-ブロモ-N,N-ジメチルアニリンの別の用途は、2-(N,N-ジメチルアミノフェニル)-ビス(ジエチルアミノ)ホスフィンの合成です . この化合物は、複数段階の反応手順によって合成されます .
6-[2-(ジメチルアミノ)フェニル]-2,2-ビピリジンの合成
2-ブロモ-N,N-ジメチルアニリンは、6-[2-(ジメチルアミノ)フェニル]-2,2-ビピリジンの合成にも使用できます . この化合物は、リチオ化に続いて2,2-ビピリジンとの反応によって得られます .
オルト-ブロモ-N,N-ジメチルアニリンにおけるハロゲン-リチウム交換
2-ブロモ-N,N-ジメチルアニリンは、オルト-ブロモ-N,N-ジメチルアニリンにおけるハロゲン-リチウム交換の研究に使用されます . 置換基Rのサイズの増加による「バタレス効果」の強化により、ハロゲン-リチウム交換が遅くなります .
1-(2'-(ジメチルアミノ)フェニル)-2-ジフェニルホスフィノ-3-メチルイミダゾリウムトリフルオロメタンスルホナートの合成
2-ブロモ-N,N-ジメチルアニリンは、1-(2'-(ジメチルアミノ)フェニル)-2-ジフェニルホスフィノ-3-メチルイミダゾリウムトリフルオロメタンスルホナートの合成に使用できます . この化合物は、複数段階の反応手順によって合成されます .
ビフェニル化合物の合成
2-ブロモ-N,N-ジメチルアニリンは、ビフェニル化合物の合成に使用されます . 最初に形成されたリチオアニリンは、2-ブロモ-N,N-ジメチルアニリンと急速な自発的カップリングを起こし、ビフェニルを生成します .
Safety and Hazards
2-Bromo-N,N-dimethylaniline is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Irrit. 2, STOT RE 2 . It is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
作用機序
Target of Action
The primary target of 2-Bromo-N,N-dimethylaniline is the respiratory system . .
Mode of Action
It is known to be used in the synthesis of various compounds, including bis[(2-dimethylamino)phenyl]amine, 2-(n,n-dimethylaminophenyl)-bis(diethylamino)phosphine, and 6-[2-(dimethylamino)phenyl]-2,2-bipyridine . These reactions suggest that 2-Bromo-N,N-dimethylaniline may interact with its targets through a multi-step reaction procedure .
生化学分析
Biochemical Properties
2-Bromo-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through electrophilic aromatic substitution reactions. The compound’s bromine atom makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins. This interaction can lead to the modification of enzyme activity and protein function, making 2-Bromo-N,N-dimethylaniline a valuable tool in biochemical research .
Cellular Effects
2-Bromo-N,N-dimethylaniline has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in enzyme activity, which in turn affects metabolic pathways and energy production. Additionally, 2-Bromo-N,N-dimethylaniline can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression .
Molecular Mechanism
The molecular mechanism of 2-Bromo-N,N-dimethylaniline involves its interaction with biomolecules through covalent bonding and enzyme inhibition. The compound’s bromine atom acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, 2-Bromo-N,N-dimethylaniline can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N,N-dimethylaniline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 2-Bromo-N,N-dimethylaniline can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-Bromo-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 2-Bromo-N,N-dimethylaniline can induce toxic effects, including oxidative stress, enzyme inhibition, and changes in gene expression. These adverse effects can lead to tissue damage, organ dysfunction, and other health issues. It is important to carefully control the dosage of 2-Bromo-N,N-dimethylaniline in animal studies to avoid toxic effects and obtain reliable results .
Metabolic Pathways
2-Bromo-N,N-dimethylaniline is involved in various metabolic pathways, including N-demethylation, N-oxidation, and ring hydroxylation. These metabolic reactions are catalyzed by enzymes such as cytochrome P450, which play a key role in the detoxification and elimination of the compound from the body. The metabolic pathways of 2-Bromo-N,N-dimethylaniline can affect its bioavailability, toxicity, and overall impact on cellular function .
Transport and Distribution
The transport and distribution of 2-Bromo-N,N-dimethylaniline within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-N,N-dimethylaniline can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromo-N,N-dimethylaniline is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals can also influence the subcellular localization of 2-Bromo-N,N-dimethylaniline, directing it to specific organelles or compartments within the cell .
特性
IUPAC Name |
2-bromo-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMSBNJJCUCYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220087 | |
| Record name | 2-Bromo-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
698-00-0 | |
| Record name | 2-Bromo-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N,N-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 698-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-Bromo-N,N-dimethylaniline in chemical synthesis?
A1: 2-Bromo-N,N-dimethylaniline serves as a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. [, , ] One example is its use in synthesizing novel 2-(5-indolyl)-1H-benzimidazole derivatives. This involves a Sonogashira reaction of 2-Bromo-N,N-dimethylaniline with terminal alkynes, followed by iodocyclization and further functionalization via palladium-mediated carbon-carbon bond formation. [] These reactions highlight the compound's utility in constructing complex heterocyclic compounds with potential biological activities.
Q2: How is 2-Bromo-N,N-dimethylaniline used in developing new catalysts?
A2: Researchers have employed 2-Bromo-N,N-dimethylaniline in the synthesis of a new pincer MeN2N ligand and its nickel complexes. [] This synthesis involves a palladium-catalyzed C-N coupling reaction with 2-amino-N,N-dimethylaniline, leading to the formation of the desired ligand. This ligand, when complexed with nickel, demonstrates activity in catalyzing cross-coupling reactions, particularly those involving non-activated alkyl halides, which are traditionally challenging substrates. []
Q3: Can 2-Bromo-N,N-dimethylaniline be used in analytical chemistry?
A3: Yes, 2-Bromo-N,N-dimethylaniline has been investigated for its application in the spectrophotometric determination of bromate. [] In an acidic environment and with an excess of potassium bromide, 2-Bromo-N,N-dimethylaniline reacts with bromate to form 2,4-dibromo-N,N-dimethylaniline. This product can then be quantified by measuring its absorbance at 240 nm using a spectrophotometer. [] This method showcases the compound's potential as a sensitive reagent for detecting and quantifying bromate in various samples.
Q4: What is the structural characterization of 2-Bromo-N,N-dimethylaniline?
A4: 2-Bromo-N,N-dimethylaniline (CAS number: [1219080-77-9]) has the molecular formula C8H10BrN and a molecular weight of 200.09 g/mol. [] While the provided research excerpts don't include detailed spectroscopic data, the compound's structure can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. [] These methods can confirm the presence and arrangement of specific atoms and functional groups within the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



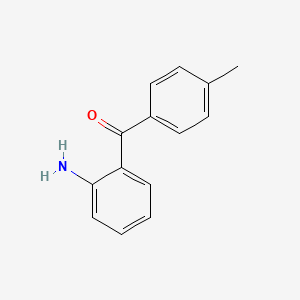


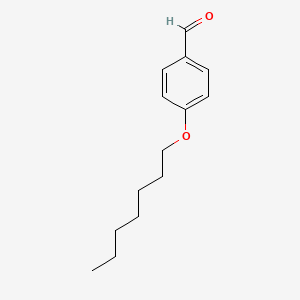
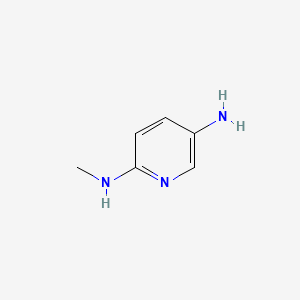

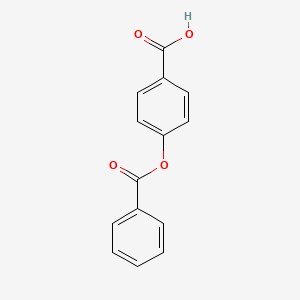
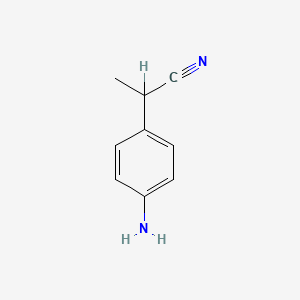
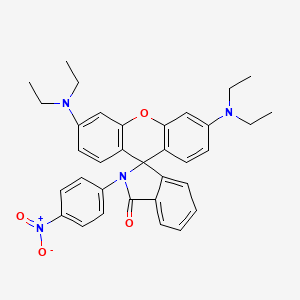
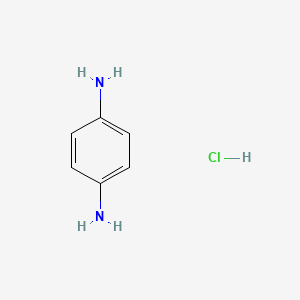
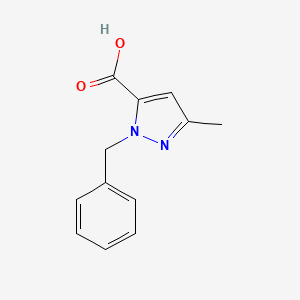
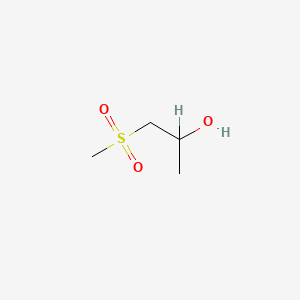
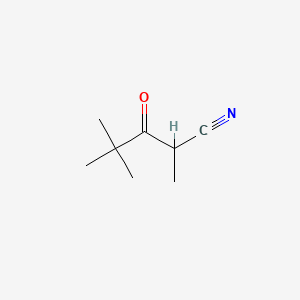
![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)